REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(Cl)Cl>[O:11]=[C:7]1[C:8]2[C:4](=[CH:3][C:2]([O:1][C:12](=[O:14])[CH3:13])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
1600 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C2CCC(C2=CC1)=O
|
Name
|
4-N,N-dimethylaminopyridine
|
Quantity
|
1830 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 10% hydrochloric acid (HCl) (20 mL)
|
Type
|
ADDITION
|
Details
|
diluted with CHCl3 (500 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (20 mL), dried (MgSO4)and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
25 h |
Name
|
|
Type
|
|
Smiles
|
O=C1CCC2=CC(=CC=C12)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |